molecular formula C7H13NO2 B13527390 Methyl 1-(methylamino)cyclobutane-1-carboxylate

Methyl 1-(methylamino)cyclobutane-1-carboxylate

Cat. No.: B13527390
M. Wt: 143.18 g/mol
InChI Key: ULKQCHTVPMPZBP-UHFFFAOYSA-N
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Description

Methyl 1-(methylamino)cyclobutane-1-carboxylate is an organic compound with the molecular formula C7H13NO2 It is a derivative of cyclobutane, featuring a methylamino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(methylamino)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutanone with methylamine, followed by esterification with methanol. The reaction conditions often require a catalyst, such as an acid or base, to facilitate the cyclization and esterification processes.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure and temperature conditions can enhance the reaction rates, while purification steps such as distillation or crystallization ensure the removal of impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(methylamino)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Methyl 1-(methylamino)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

    Methyl 1-aminocyclobutane-1-carboxylate: Similar structure but lacks the methyl group on the amino nitrogen.

    Cyclobutanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclobutane ring.

Uniqueness: Methyl 1-(methylamino)cyclobutane-1-carboxylate is unique due to the presence of both a methylamino group and a carboxylate ester on the cyclobutane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further exploration and application.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 1-(methylamino)cyclobutane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-8-7(4-3-5-7)6(9)10-2/h8H,3-5H2,1-2H3

InChI Key

ULKQCHTVPMPZBP-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCC1)C(=O)OC

Origin of Product

United States

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